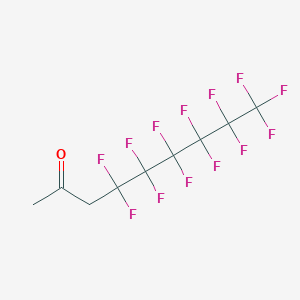

1H,1H,1H,3H,3H-Perfluorononan-2-one

Description

The exact mass of the compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,1H,1H,3H,3H-Perfluorononan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,1H,3H,3H-Perfluorononan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHTSQSIQEIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379924 |

Source

|

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77893-60-8 |

Source

|

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one

An In-depth Technical Guide to the Synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1H,1H,1H,3H,3H-Perfluorononan-2-one, a partially fluorinated ketone of interest in materials science and synthetic chemistry. We delve into the rationale behind selecting a robust synthetic pathway, focusing on the challenges inherent in fluorinated compound synthesis. The document outlines a preferred method involving the use of a Weinreb amide intermediate to ensure controlled acylation and prevent common side reactions. A detailed experimental protocol, purification techniques, characterization data, and critical safety considerations are presented for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Partially fluorinated ketones, such as 1H,1H,1H,3H,3H-Perfluorononan-2-one, are valuable building blocks in organic synthesis. The presence of a perfluoroalkyl chain (C6F13) imparts unique properties, including high thermal stability, chemical inertness, and specific solubility characteristics ("fluorous" properties), which can be exploited in catalyst recovery and product purification[1]. However, the synthesis of such molecules is not trivial. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the reactivity of adjacent functional groups, necessitating carefully designed synthetic strategies.

The primary challenge in synthesizing ketones via the addition of organometallic reagents to carboxylic acid derivatives is over-addition. Highly reactive nucleophiles like Grignard or organolithium reagents will readily add to the ketone product to form a tertiary alcohol[2][3]. This guide, therefore, focuses on a strategy that mitigates this issue, providing a reliable and high-yielding pathway to the desired fluorinated ketone.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule, 1H,1H,1H,3H,3H-Perfluorononan-2-one, suggests two primary bond disconnections at the carbonyl group.

Caption: Overall synthetic workflow.

Step 1: Oxidation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol

The primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent. Jones oxidation is a classic and effective method for this transformation.

Protocol:

-

In a fume hood, dissolve 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add Jones reagent (CrO3 in H2SO4) dropwise to the stirred solution, maintaining the temperature below 20 °C. The color will change from orange to green.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by adding isopropanol until the green color persists.

-

Partition the mixture between diethyl ether and water. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorononanoic acid, which can be used in the next step without further purification.

Step 2: Formation of the Weinreb Amide

The carboxylic acid is first converted to an acid chloride, which then reacts in situ with N,O-dimethylhydroxylamine to form the stable Weinreb amide.

Protocol:

-

Under an inert atmosphere (N2 or Ar), dissolve the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF).

-

Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (3.0 eq) in anhydrous DCM at 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract the product with DCM.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Step 3: Reaction with Methyl Lithium to form 1H,1H,1H,3H,3H-Perfluorononan-2-one

This is the key C-C bond-forming step. The organolithium reagent adds to the Weinreb amide, and the ketone is liberated upon acidic workup.

Protocol:

-

Under an inert atmosphere, dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methyl lithium (CH3Li, 1.2 eq, typically as a solution in diethyl ether) dropwise via syringe.

-

Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl. [4]6. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and carefully concentrate the solvent in vacuo to yield the crude product.

Purification and Characterization

Purification

Due to the fluorine content, the product is expected to have different polarity and volatility compared to non-fluorinated analogues.

-

Distillation: If the product is a liquid, vacuum distillation is the preferred method for purification on a larger scale.[5]

-

Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel chromatography can be effective. A solvent system of ethyl acetate and hexanes is a good starting point.

-

Fluorous Solid-Phase Extraction (F-SPE): For compounds with significant fluorine content, F-SPE can be a powerful purification technique, separating fluorous compounds from non-fluorous ones.[1]

Characterization

A combination of spectroscopic methods is required to confirm the structure and purity of 1H,1H,1H,3H,3H-Perfluorononan-2-one.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the terminal CH₃ group (~2.2 ppm).- Two distinct multiplets for the -CH₂-CH₂- bridge, showing complex splitting due to coupling with each other and with the adjacent fluorine atoms. |

| ¹⁹F NMR | - Multiple signals corresponding to the different fluorine environments in the C₆F₁₃ chain. The CF₂ group alpha to the CH₂ will be the most upfield, and the CF₃ group will be a characteristic triplet. This is a definitive technique for confirming the perfluoroalkyl chain's integrity.[6] |

| ¹³C NMR | - Carbonyl signal (~200 ppm).- Signals for the CH₃ and the two CH₂ groups.- Multiple signals for the carbons in the C₆F₁₃ chain, showing characteristic C-F coupling. |

| IR Spectroscopy | - Strong C=O stretch characteristic of a ketone (~1720-1740 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺).- Characteristic fragmentation pattern showing loss of the methyl group and fragmentation of the perfluoroalkyl chain. |

Safety Considerations

The involves several hazardous reagents and procedures that require strict adherence to safety protocols.

-

Organometallic Reagents (CH₃Li): Methyl lithium is a pyrophoric compound that can ignite spontaneously on contact with air or moisture.[7]

-

Handling: Always handle under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[8] Use dry, gas-tight syringes for transfers.[7]

-

PPE: Wear a flame-resistant lab coat, safety goggles, and a face shield. Nitrile gloves offer adequate protection for incidental contact but should be changed immediately upon contamination.[9][10]

-

Quenching: Quench excess reagent and reaction mixtures carefully at low temperatures.

-

-

Oxidizing Agents (Jones Reagent): Jones reagent is highly corrosive and a strong oxidizer. It contains Chromium(VI), which is a known carcinogen.

-

Handling: Always work in a fume hood and wear appropriate PPE, including heavy-duty gloves.

-

-

General Precautions:

-

All glassware must be oven- or flame-dried before use with organometallic reagents.

-

Ensure a Class D fire extinguisher (for combustible metals) is available when working with organolithium reagents.[7]

-

Conduct a thorough risk assessment before beginning any experimental work.

-

Caption: Hierarchy of safety controls.

Conclusion

The is most reliably achieved through a multi-step sequence starting from the corresponding fluorinated alcohol. The key to a successful and high-yielding synthesis lies in the use of a Weinreb amide intermediate to react with methyl lithium. This strategy effectively circumvents the common problem of over-addition associated with more reactive acylating agents. Careful execution of the experimental protocol, particularly the handling of pyrophoric reagents, and rigorous purification and characterization are paramount to obtaining the pure target compound. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully synthesize this valuable fluorinated ketone.

References

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

-

Beier, P., & O'Hagan, D. (2002). A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. PubMed. Retrieved from [Link]

- Ameduri, B., & Boutevin, B. (2004). Method for preparing fluorinated ketones. (US Patent No. US20040054234A1). Google Patents.

- Dailey, A. F. (1934). Purification of organic fluorine compounds. (US Patent No. US1946195A). Google Patents.

-

Kalesse, M., & Christmann, M. (2011). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central. Retrieved from [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Li, B. (2018). NAME OF PROCEDURE:ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Nanalysis. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

-

Brekhovskikh, M. N., & Fedorov, P. P. (2014). Purification of fluorides for optical materials synthesis. ResearchGate. Retrieved from [Link]

-

Beier, P., & Pastyrikova, T. (2019). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

-

Ismalaj, E., et al. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. ACS Publications. Retrieved from [Link]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. Retrieved from [Link]

-

Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing). DOI:10.1039/D2SC05143E. Retrieved from [Link]

-

ChemistNate. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Retrieved from [Link]

- CN103508990A. (n.d.). Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.

-

Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

-

Elearnin. (2018). Isolation Of Fluorine : Dennis' Method | Uses, Physical and Chemical Properties. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2020). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

- Eleuterio, H. S. (1979). Process for the preparation of fluorine-containing ketones. (US Patent No. US4136121A). Google Patents.

-

Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and1H NMR spectra of halocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4136121A - Process for the preparation of fluorine-containing ketones - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.uci.edu [ehs.uci.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,1H,3H,3H-Perfluorononan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1H,1H,1H,3H,3H-Perfluorononan-2-one (CAS No. 77893-60-8), a fluorinated ketone of increasing interest in medicinal chemistry and materials science. This document delves into the structural and molecular characteristics, experimentally determined and estimated physical properties, and predicted spectral data. Methodologies for the experimental determination of key parameters are detailed, offering practical insights for laboratory validation. Safety and handling protocols for this class of per- and polyfluoroalkyl substances (PFAS) are also discussed to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the use and further investigation of this compound.

Introduction: The Significance of Fluorinated Ketones in Modern Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy and novel material characteristics.[1] 1H,1H,1H,3H,3H-Perfluorononan-2-one, a partially fluorinated ketone, embodies the potential of this chemical space. Its structure, featuring a perfluorohexyl chain attached to an acetone core, presents a unique combination of a highly lipophilic fluorinated tail and a polar carbonyl group. This amphipathic nature suggests potential applications as a specialized solvent, a building block for complex fluorinated molecules, or a probe in biological systems. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application and for the rational design of new chemical entities.

Molecular and Structural Characteristics

A thorough understanding of the molecular and structural features of 1H,1H,1H,3H,3H-Perfluorononan-2-one is the foundation for interpreting its physical and chemical behavior.

| Property | Value | Source |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-one | - |

| Synonyms | (Perfluoro-n-hexyl)acetone, 1H,1H,1H,3H,3H-Perfluorononan-2-one | [2] |

| CAS Number | 77893-60-8 | [2] |

| Molecular Formula | C₉H₅F₁₃O | [2] |

| Molecular Weight | 376.11 g/mol | [2] |

| Chemical Structure |  | ChemSpider |

Physicochemical Properties

The physicochemical properties of 1H,1H,1H,3H,3H-Perfluorononan-2-one are summarized below. It is critical to note that some of these values are derived from commercial sources and may not have been independently verified in peer-reviewed literature. Estimated values are provided where experimental data is unavailable and are clearly indicated.

| Property | Value | Method | Source |

| Density | 1.533 g/cm³ | Not Specified | [2] |

| Boiling Point | 41 °C at 0.5 mmHg | Not Specified | [2] |

| Boiling Point (Estimated) | ~160-180 °C at 760 mmHg | Group Contribution Method | Estimated |

| Flash Point | 54.8 °C | Not Specified | [2] |

| Refractive Index | 1.298 | Not Specified | [2] |

| Solubility in Water | Very Low (predicted) | - | Inferred |

| Solubility in Organic Solvents | Soluble in non-polar and some polar aprotic solvents (predicted) | - | Inferred |

| Vapor Pressure (Estimated) | Low | Clausius-Clapeyron Equation | Estimated |

Boiling Point Estimation

The boiling point at atmospheric pressure has been estimated using a group contribution method. These methods dissect the molecule into its constituent functional groups and sum their contributions to predict the boiling point. Given the presence of a long perfluoroalkyl chain and a ketone functional group, the boiling point is expected to be significantly higher than that of non-fluorinated analogues of similar molecular weight.

Solubility Profile

Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, exhibiting limited solubility in both aqueous and many common organic solvents.[3] However, the presence of the ketone group in 1H,1H,1H,3H,3H-Perfluorononan-2-one may impart some polarity, potentially increasing its solubility in moderately polar aprotic solvents. It is predicted to have very low solubility in water but higher solubility in solvents like diethyl ether, acetone, and fluorinated solvents.

Experimental Protocols for Physicochemical Property Determination

To facilitate the validation and expansion of the available data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.

Diagram of Thiele Tube Boiling Point Determination

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Methodology:

-

Apparatus Assembly: Securely clamp a Thiele tube filled with a high-boiling mineral oil. Attach a thermometer and the sample tube (containing 1H,1H,1H,3H,3H-Perfluorononan-2-one and an inverted sealed capillary tube) to a stopper and immerse them in the oil bath.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and escape. Upon reaching the boiling point, a continuous stream of vapor bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, which is indicated by the moment the liquid is drawn back into the capillary tube. Record this temperature.

Density Determination (Pycnometer Method)

This gravimetric method provides a highly accurate determination of density.

Diagram of Density Determination Workflow

Caption: Step-by-step workflow for density determination using a pycnometer.

Methodology:

-

Calibration: Determine the precise volume of the pycnometer by filling it with deionized water of a known temperature and density and weighing it.

-

Sample Measurement: a. Thoroughly clean and dry the pycnometer and weigh it accurately (m₁). b. Fill the pycnometer with 1H,1H,1H,3H,3H-Perfluorononan-2-one, ensuring no air bubbles are present, and equilibrate to a constant temperature. c. Weigh the filled pycnometer (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is crucial for its application in synthesis and formulation.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane, and a fluorous solvent like perfluorohexane).

-

Procedure: a. To a series of small test tubes, add approximately 1 mL of each solvent. b. Add a small, accurately measured amount of 1H,1H,1H,3H,3H-Perfluorononan-2-one (e.g., 10 mg) to each test tube. c. Vortex each tube for 30 seconds and visually inspect for dissolution. d. If the compound does not dissolve, gently warm the tube and observe any changes in solubility. e. Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with heating.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two distinct proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.4 | Singlet | 3H | -C(O)CH₃ |

| ~ 2.6 - 2.8 | Triplet | 2H | -CF₂CH₂- |

-

The singlet for the methyl protons adjacent to the carbonyl is expected in the typical region for such groups.

-

The methylene protons adjacent to the perfluoroalkyl chain will appear as a triplet due to coupling with the adjacent difluoromethylene group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 - 210 | C=O |

| ~ 105 - 125 | -CF₂- and -CF₃ groups |

| ~ 30 - 35 | -C(O)CH₃ |

| ~ 25 - 30 (triplet) | -CF₂CH₂- |

-

The carbonyl carbon will appear at a characteristic downfield shift.

-

The carbons of the perfluoroalkyl chain will exhibit complex splitting patterns due to C-F coupling and will resonate in the typical region for fluorinated carbons.

-

The methyl and methylene carbons will appear in the upfield region, with the methylene carbon showing a triplet due to coupling with the adjacent difluoromethylene group.

FTIR Spectroscopy (Predicted)

The infrared spectrum will be dominated by the strong absorption of the carbonyl group and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 - 1740 | Strong | C=O stretch |

| ~ 1100 - 1300 | Strong, Broad | C-F stretches |

| ~ 2900 - 3000 | Weak to Medium | C-H stretches |

-

The carbonyl stretch is a key diagnostic peak for ketones.

-

The C-F stretching vibrations of the perfluoroalkyl chain will result in a series of strong, broad absorptions in the fingerprint region.

Safety and Handling

General Safety Precautions:

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[5]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.[6]

-

-

Handling: Avoid direct contact with skin and eyes. Avoid generating aerosols or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to drains or the environment.

Potential Applications in Research and Development

The unique properties of 1H,1H,1H,3H,3H-Perfluorononan-2-one suggest its utility in several areas of chemical research and drug development:

-

Fluorous Chemistry: Its perfluorohexyl tail makes it a potential candidate for use in fluorous biphasic synthesis, a technique that facilitates the separation of catalysts and products.

-

Medicinal Chemistry: As a building block, it can be used to introduce a fluorinated moiety into a larger molecule, potentially enhancing its metabolic stability and pharmacokinetic profile.

-

Materials Science: The compound could be explored as a component in the synthesis of fluorinated polymers, surfactants, or coatings with specialized properties.

-

Drug Delivery: The amphipathic nature of the molecule could be leveraged in the design of novel drug delivery systems.

Conclusion

1H,1H,1H,3H,3H-Perfluorononan-2-one is a fluorinated ketone with a unique combination of structural features that make it a compound of significant interest. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination. While there are gaps in the publicly available data, the information and methodologies presented here provide a solid foundation for researchers to safely handle and effectively utilize this compound in their work. Further experimental characterization is encouraged to build upon this foundational knowledge and unlock the full potential of this intriguing molecule.

References

- Cordes, W., & Rarey, J. (2002). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. DDBST.

- Yalkowsky, S. H., & Mishra, D. (1990). Estimating Pure Component Vapor Pressures of Complex Organic Molecules. Industrial & Engineering Chemistry Research, 29(5), 895-899.

- Group-contribution method. (2026, January 18). In Grokipedia.

- PFAS. (n.d.). Michigan State University Environmental Health & Safety.

- Vapor pressure. (n.d.). In Wikipedia.

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 40(15), 3423-3428.

- Wang, Z., et al. (2019). Position Group Contribution Method for Predicting the Normal Boiling Point of Organic Compounds.

- Constantinou, L., & Gani, R. (1994). A new group contribution method for estimating melting and boiling points of organic compounds. AIChE Journal, 40(10), 1697-1710.

- 1H,1H,1H,3H,3H-PERFLUORONONAN-2-ONE. (n.d.). Echemi.

- Woolf, A. A. (1999). Relative boiling points of fluoro-ethers, fluoroamines and other fluorocarbon derivatives to fluorocarbons. Journal of Fluorine Chemistry, 94(1), 47-50.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Deetlefs, M., & Seddon, K. R. (2010). Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOC Directive and Risk Assessment in General. Green Chemistry, 12(1), 17-26.

- PFAS Safety: PPE and Mitigation Efforts. (2022, January 28).

- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety.

- PFAS and Worker Health. (2024, September 25). Centers for Disease Control and Prevention.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- Sayeeda, Z. (2021).

- Why do biphasic systems of fluorous and organic solvents form? (2012, May 23). Chemistry Stack Exchange.

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021, March 20). Chemistry Stack Exchange.

- What is the solubility of water in fluorous (fluorinated) solvents? (2017, October 19).

- PFAS and Worker Health. (2024, September 25). Centers for Disease Control and Prevention.

- NMR Predictor. (n.d.). ChemAxon.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- CASPRE - 13C NMR Predictor. (n.d.).

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- FTIR Analysis. (n.d.).

- Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (n.d.). Intertek.

- Reagen, W. K., & Plummer, G. M. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.

- Fourier-transform infrared spectroscopy. (n.d.). In Wikipedia.

- Kim, B. S., et al. (2012). Enhanced Dyeing of Polypropylene Using Fluorine–Oxygen Gas Mixtures. Fibers and Polymers, 13(8), 986-991.

- Zhang, M., et al. (2020). Facile Synthesis of 4-Perfluoroalkylated 2H-Pyran-2-ones Bearing Indole Skeleton via a Base-Promoted Cascade Process. Organic & Biomolecular Chemistry, 18(30), 5821-5829.

- Boyd, S., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 25(5), 1163-1172.

- da Silva, J. B. P., et al. (2014). Role of physicochemical properties in the activation of peroxisome proliferator-activated receptor δ. Journal of Molecular Modeling, 20(4), 2186.

- Brecht, R., & Scharf, H. D. (1993). Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid. Liebigs Annalen der Chemie, 1993(10), 1091-1094.

- Al-Suhaimi, K. S., et al. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 19(12), 5247-5261.

- Rotenone-Physical-Chemical-Properties-trg0001.pdf. (n.d.).

- Boyd, S., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 25(5), 1163-1172.

- Physicochemical properties of the fluoroquinolones studied in this manuscript. (n.d.).

- Physicochemical properties of marker drugs used in this study. (n.d.).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 5. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

An In-depth Technical Guide to 1H,1H,1H,3H,3H-Perfluorononan-2-one: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H,1H,3H,3H-Perfluorononan-2-one, a partially fluorinated ketone of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known structural information and CAS number. Furthermore, it extrapolates its physicochemical properties, spectroscopic signatures, and potential reactivity based on the well-established principles of perfluoroalkyl ketones. This guide also explores the broader applications of perfluorinated ketones in drug development, offers a generalized synthetic protocol, and outlines crucial safety considerations for handling such compounds. The information herein is intended to serve as a foundational resource for researchers and scientists in the field.

Core Identification and Structure

1H,1H,1H,3H,3H-Perfluorononan-2-one is a nine-carbon ketone featuring a perfluorohexyl group attached to the carbonyl carbon.

-

Chemical Name: 1H,1H,1H,3H,3H-Perfluorononan-2-one

-

CAS Number: 77893-60-8

-

Molecular Formula: C₉H₅F₁₃O

-

Synonyms: (PERFLUORO-N-HEXYL)ACETONE; 4,4,5,5,6,6,7,7,8,8,9,9,9-TRIDECAFLUORO-2-NONANONE

The structure consists of a methyl group and a methylene group adjacent to the carbonyl, followed by a perfluorinated hexyl chain. This unique arrangement of hydrogens and a long perfluoroalkyl chain imparts specific chemical properties.

Structural Diagram

Caption: Generalized Grignard reaction workflow for synthesis.

Step-by-Step Methodology (Illustrative)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether.

-

Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of perfluoroheptanoyl chloride in anhydrous diethyl ether dropwise with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for this specific synthesis.

Safety and Handling

Perfluorinated compounds require careful handling due to their potential for persistence in the environment and, in some cases, toxicity. While a specific safety data sheet (SDS) for 1H,1H,1H,3H,3H-Perfluorononan-2-one is not available, the SDS for related compounds like perfluorononanoic acid provides guidance. [1][2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

In case of Contact:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Perfluorinated compounds should be disposed of as hazardous chemical waste.

Conclusion

1H,1H,1H,3H,3H-Perfluorononan-2-one is a fluorinated ketone with potential applications in synthetic and medicinal chemistry. While specific experimental data is scarce, its properties and reactivity can be reasonably inferred from the behavior of analogous perfluoroalkyl ketones. This guide provides a foundational understanding of its structure, predicted properties, and synthetic considerations, serving as a valuable starting point for researchers interested in exploring its potential. As with any chemical, proper safety precautions are paramount when handling this compound.

References

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Semantic Scholar. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Perfluorononane. PubChem. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. RSC Publishing. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Cheméo. (n.d.). Chemical Properties of Perfluorononanoic acid (CAS 375-95-1). [Link]

-

National Center for Biotechnology Information. (n.d.). 2H,2H,3H,3H-Perfluorononanoic acid. PubChem. [Link]

-

Dehaen, W., et al. (2025). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H,1H,2H,2H-Perfluorodecanesulfonic acid. PubChem. [Link]

-

Filo. (2026). How to read a HNMR and IR spectra for beginners. [Link]

-

Scribd. (n.d.). NMR & IR Analysis for Chemists. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorononanoic acid. PubChem. [Link]

-

Pearson. (n.d.). Identify each of the following compounds from the 1H NMR data. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Unknown Source. (n.d.). Problem Set 1 – 1H NMR Spectra. [Link]

-

Ludwig, F. A., et al. (2011). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 69(5), 814-820. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1H,1H,1H,3H,3H-Perfluorononan-2-one

This guide provides a comprehensive analysis of the spectral data for 1H,1H,1H,3H,3H-Perfluorononan-2-one, a partially fluorinated ketone of interest to researchers in materials science, organic synthesis, and drug development. The unique structural features of this molecule, combining a hydrocarbon-like methyl ketone head with a perfluorinated tail, give rise to distinct spectroscopic signatures. This document serves as a predictive and instructional reference, synthesizing established spectroscopic principles with data from analogous structures to elucidate the spectral characteristics of the target compound.

Molecular Structure and Overview

1H,1H,1H,3H,3H-Perfluorononan-2-one possesses the chemical formula C₉H₅F₁₃O. Its structure consists of a nine-carbon chain where the C1 methyl group and C3 methylene group are protonated, C2 is a carbonyl group, and carbons C4 through C9 are fully fluorinated. This arrangement creates a molecule with distinct hydrophilic (ketone) and lipophobic/hydrophobic (fluorocarbon tail) regions, making its characterization critical for understanding its chemical behavior and potential applications.

Caption: Molecular structure of 1H,1H,1H,3H,3H-Perfluorononan-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. For 1H,1H,1H,3H,3H-Perfluorononan-2-one, we expect two distinct signals corresponding to the two groups of chemically non-equivalent protons.

Predicted ¹H NMR Spectrum

-

Methyl Protons (C1-H₃): These protons are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect shifts the signal downfield. Protons on a carbon alpha to a ketone typically appear in the 2.0–2.4 ppm range.[1] As there are no adjacent protons, this signal is expected to be a singlet.

-

Methylene Protons (C3-H₂): These protons are positioned between a carbonyl group (C2) and a perfluorinated carbon (C4). Both groups are strongly electron-withdrawing, leading to a significant downfield shift. The key feature of this signal will be its multiplicity. The two adjacent fluorine atoms on C4 will couple with the C3 protons, splitting the signal into a triplet (due to the n+1 rule, where n=2 fluorine atoms). The coupling constant for this two-bond H-F interaction (²JHF) is typically in the range of 40-60 Hz.

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for ¹H NMR spectral analysis.

Data Summary and Interpretation

The combination of these techniques provides a self-validating system for structural confirmation. The number of signals and integration in ¹H NMR confirms the presence of the methyl and methylene groups, while the splitting pattern of the methylene signal provides direct evidence of its proximity to the perfluoroalkyl chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| CH ₃-C(O)- | 2.1 – 2.4[1][2] | Singlet (s) | 3H | N/A |

| -C(O)-CH ₂-CF₂- | 2.8 – 3.2 | Triplet (t) | 2H | ²JHF ≈ 50 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the molecule's lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals in a proton-decoupled spectrum. A key feature will be the significant C-F coupling, which splits the signals of the fluorinated carbons.

Predicted ¹³C NMR Spectrum

-

C1 (CH₃): A standard alkyl carbon, expected in the 20-30 ppm range.

-

C2 (C=O): The carbonyl carbon, highly deshielded and appearing far downfield, typically >200 ppm for ketones.

-

C3 (CH₂): An alkyl carbon deshielded by both the carbonyl and the CF₂ group, expected around 35-45 ppm. This signal will be split into a triplet by the two adjacent fluorine atoms on C4 (²JCF).

-

C4-C9 (Fluorinated Carbons): These carbons are significantly deshielded by the attached fluorine atoms. The carbon directly bonded to fluorine atoms exhibits a large one-bond C-F coupling constant (¹JCF), typically 200-300 Hz.[3][4] This results in complex multiplets (quartet for CF₃, triplets for CF₂). Two-bond (²JCF) and three-bond (³JCF) couplings further complicate the spectrum but provide valuable connectivity information.

Data Summary and Interpretation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 (CH₃) | 25 – 35 | Singlet | N/A |

| C2 (C=O) | 200 – 210 | Triplet | ³JCF ≈ 5 Hz |

| C3 (CH₂) | 35 – 45 | Triplet | ²JCF ≈ 20-30 Hz |

| C4-C8 (-CF₂-) | 105 – 125 | Triplet | ¹JCF ≈ 250 Hz; ²JCF ≈ 30 Hz |

| C9 (-CF₃) | 115 – 125 | Quartet | ¹JCF ≈ 280 Hz; ²JCF ≈ 35 Hz[3] |

Note: The chemical shifts for C4-C9 are complex and will show fine structure due to coupling with non-equivalent fluorine atoms along the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1H,1H,1H,3H,3H-Perfluorononan-2-one will be dominated by a few key absorptions.

Predicted IR Absorptions

-

C=O Stretch: The most prominent peak will be the carbonyl stretch. For a typical saturated ketone, this appears around 1715 cm⁻¹.[5] However, the strong electron-withdrawing inductive effect of the adjacent perfluoroalkyl group will increase the bond strength and shift this absorption to a higher frequency, likely in the range of 1750-1770 cm⁻¹ .

-

C-F Stretches: The perfluoroalkyl chain will produce a series of very strong, broad absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . These are characteristic of C-F bonds.

-

C-H Stretches: The sp³ C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.[6]

Experimental Protocol: ATR-IR Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2850 – 3000 | Medium-Weak | C-H (sp³) stretch[6] |

| 1750 – 1770 | Strong, Sharp | C=O (ketone) stretch, shifted by fluorine |

| 1100 – 1300 | Very Strong, Broad | C-F stretch[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 428. However, due to the high energy of EI, this peak may be weak or absent.

-

Alpha-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

-

Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃, 15 Da) to form the [M-15]⁺ ion at m/z = 413. This acylium ion is resonance-stabilized and should be prominent.

-

Cleavage of the C2-C3 bond: This would result in the loss of the C₇H₂F₁₃ radical to form the acetyl cation [CH₃CO]⁺ at m/z = 43. This is a very common and stable fragment for methyl ketones and is expected to be the base peak.

-

-

Perfluoroalkyl Fragments: The fragmentation of the perfluoroalkyl chain itself will lead to a series of characteristic ions, such as C₂F₅⁺ (m/z = 119), C₃F₇⁺ (m/z = 169), C₄F₉⁺ (m/z = 219), etc.[8] The complex fragmentation of perfluoroalkyl anions often involves fluorine migration.[9][10]

Data Summary and Interpretation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 428 | [C₉H₅F₁₃O]⁺ | Molecular Ion (M⁺) |

| 413 | [C₈H₂F₁₃O]⁺ | M⁺ - •CH₃ (α-cleavage) |

| 359 | [C₇H₂F₁₁O]⁺ | M⁺ - •C₂F₅ |

| 219 | [C₄F₉]⁺ | Perfluoroalkyl chain fragment[8] |

| 169 | [C₃F₇]⁺ | Perfluoroalkyl chain fragment[8] |

| 119 | [C₂F₅]⁺ | Perfluoroalkyl chain fragment[8] |

| 69 | [CF₃]⁺ | Perfluoroalkyl chain fragment |

| 43 | [CH₃CO]⁺ | M⁺ - •C₇H₂F₁₃ (α-cleavage, likely base peak) |

This multi-faceted spectroscopic approach provides a robust and self-validating framework for the complete structural elucidation and characterization of 1H,1H,1H,3H,3H-Perfluorononan-2-one. The causality of experimental choices, such as using proton-decoupled ¹³C NMR, is to simplify complex spectra and allow for the clear observation of C-F coupling, which is essential for confirming the structure of the fluorinated tail.

References

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814. [Link]

-

Nozaki, K., & Shiba, T. (n.d.). Continuous-Flow Synthesis of Perfluoroalkyl Ketones via Perfluoroalkylation of Esters Using HFC-23 and HFC-125 under a KHMDS–T. Supporting Information. Retrieved from [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR? Retrieved from [Link]

-

LibreTexts. (2024, November 12). 16: Multinuclear. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl(perfluoroheptyl)ketone. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

OSTI.GOV. (2022, September 14). SERDP PFAS 2.0 - An infrared spectral database for gas-phase quantitation of volatile per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and.... Retrieved from [Link]

-

Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Oxford Academic. (n.d.). Continuous-Flow Synthesis of Perfluoroalkyl Ketones via Perfluoroalkylation of Esters Using HFC-23 and HFC-125 under a KHMDS–Triglyme System. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

SSRN. (2025, September 19). Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8). Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. well-labs.com [well-labs.com]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 1H,1H,1H,3H,3H-Perfluorononan-2-one: A Guide for Research and Development

Abstract

This technical guide provides a comprehensive overview of 1H,1H,1H,3H,3H-Perfluorononan-2-one (CAS 77893-60-8), a partially fluorinated ketone of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this document consolidates available commercial information, outlines probable synthetic pathways, predicts key physicochemical and spectroscopic properties, and discusses potential applications based on the established roles of analogous fluorinated ketones in drug discovery and development. This guide is intended to serve as a foundational resource for scientists and professionals considering the use of this compound in their research endeavors.

Introduction: The Strategic Value of Fluorinated Ketones

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a wide array of molecular properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] Within the diverse landscape of organofluorine chemistry, fluorinated ketones represent a particularly valuable class of building blocks and intermediates.[3] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making these ketones versatile precursors for a variety of chemical transformations and potential covalent inhibitors in enzymatic pathways.

1H,1H,1H,3H,3H-Perfluorononan-2-one is a structurally unique molecule featuring a perfluorinated hexyl chain and a methyl ketone terminus, separated by a methylene group. This specific arrangement of fluorinated and non-fluorinated segments imparts a distinct chemical personality, suggesting potential applications as a synthetic intermediate for creating more complex fluorinated molecules with tailored properties for pharmaceutical and materials science applications.

Commercial Availability

1H,1H,1H,3H,3H-Perfluorononan-2-one is available as a research chemical from specialized suppliers. Notably, it is listed in the product catalog of Apollo Scientific , a UK-based supplier of high-purity research chemicals.[4]

Table 1: Commercial Supplier Information

| Supplier | Product Code | CAS Number | Purity | Availability |

| Apollo Scientific | PC6464 | 77893-60-8 | Not Specified | Research Quantities |

Researchers interested in acquiring this compound should contact Apollo Scientific or their local distributors for quotations and lead times.

Synthesis and Manufacturing

While a specific, published industrial synthesis for 1H,1H,1H,3H,3H-Perfluorononan-2-one was not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of ketones is the oxidation of secondary alcohols.

A likely precursor for 1H,1H,1H,3H,3H-Perfluorononan-2-one would be the corresponding secondary alcohol, 1H,1H,1H,3H,3H-Perfluorononan-2-ol. This alcohol can be oxidized using a variety of mild oxidizing agents to yield the desired ketone.

Figure 1: Proposed synthetic pathway for 1H,1H,1H,3H,3H-Perfluorononan-2-one.

Experimental Protocol: Oxidation of 1H,1H,1H,3H,3H-Perfluorononan-2-ol

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,1H,3H,3H-Perfluorononan-2-ol in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Slowly add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), to the solution at room temperature. The reaction should be monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation to yield pure 1H,1H,1H,3H,3H-Perfluorononan-2-one.

Physicochemical and Spectroscopic Profile

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₉H₅F₁₃O | Based on chemical structure |

| Molecular Weight | 376.11 g/mol | Calculated from the molecular formula |

| Appearance | Colorless liquid | Typical for fluorinated ketones of this size |

| Boiling Point | Estimated 150-170 °C | Boiling points of fluorinated compounds are generally lower than their non-fluorinated counterparts of similar molecular weight. |

| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | The fluorinated tail would decrease water solubility, while the ketone functionality provides some polarity. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.[5][6]

-

A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, likely in the range of δ 2.1-2.6 ppm.

-

A triplet for the methylene protons (CH₂) adjacent to the perfluorohexyl group, significantly deshielded by the adjacent CF₂ group, likely in the range of δ 2.5-3.0 ppm. The coupling will be to the adjacent CF₂ group.

-

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex.

-

Signals corresponding to the different CF₂ groups in the perfluorohexyl chain. The CF₂ group closest to the CH₂ group will be the most downfield, with subsequent CF₂ groups appearing progressively upfield.

-

The terminal CF₃ group will appear as a triplet.

-

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the various carbons in the perfluorohexyl chain.

Mass Spectrometry (MS)

The electron impact mass spectrum of 1H,1H,1H,3H,3H-Perfluorononan-2-one is expected to show a molecular ion peak (M⁺) at m/z 376. Characteristic fragmentation patterns would include the loss of the methyl group (M-15), the loss of the acetyl group (M-43), and various fragments arising from the cleavage of the perfluoroalkyl chain.

Figure 2: Predicted major fragmentation pathways for 1H,1H,1H,3H,3H-Perfluorononan-2-one in mass spectrometry.

Applications in Research and Drug Development

While specific applications for 1H,1H,1H,3H,3H-Perfluorononan-2-one are not documented, its structure suggests significant potential, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

-

Enzyme Inhibitors: Fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[3] The electrophilic carbonyl carbon, activated by the adjacent fluorinated chain, can be attacked by nucleophilic residues in the active site of these enzymes, leading to the formation of a stable hemiacetal adduct and subsequent inhibition. This compound could serve as a starting point for the design of novel protease inhibitors.

-

Metabolic Blockers: The introduction of fluorine atoms can block sites of metabolic oxidation.[7] The perfluorinated tail of this molecule would be highly resistant to metabolism, a desirable property in drug design to increase the half-life of a therapeutic agent.

-

Bioisosteric Replacement: The perfluorohexyl group can be used as a bioisostere for other lipophilic groups in drug candidates to fine-tune their pharmacokinetic and pharmacodynamic properties.[2]

Figure 3: Potential applications of 1H,1H,1H,3H,3H-Perfluorononan-2-one in drug discovery.

Materials Science

The unique properties of fluorinated compounds, such as hydrophobicity and low surface energy, make them valuable in materials science. 1H,1H,1H,3H,3H-Perfluorononan-2-one could be used as a precursor for the synthesis of fluorinated polymers, surfactants, and surface coatings with specialized properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1H,1H,1H,3H,3H-Perfluorononan-2-one is not publicly available. However, based on the SDS for structurally similar fluorinated compounds, the following precautions should be taken:[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing vapors or mist.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid:

In all cases of exposure, seek immediate medical attention.

Conclusion

1H,1H,1H,3H,3H-Perfluorononan-2-one is a commercially available, partially fluorinated ketone with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its commercial availability, proposing a viable synthetic route, predicting its key physicochemical and spectroscopic properties, and discussing its potential applications. As with any research chemical, proper safety precautions should be strictly followed during its handling and use. The unique structural features of this compound warrant further investigation to unlock its full potential in the development of novel pharmaceuticals and advanced materials.

References

- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules.

- 1H,1H,2H,2H-Perfluorooctanol - SAFETY D

- 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety D

- 2H,2H,3H,3H-Perfluorooctanoic acid (5:3 FTCA) (1,2,3-¹³C₃, 99%) 100 µg/mL in MeOH.

- Safety D

- Fluorine in drug discovery: Role, design and case studies.

- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane. Apollo Scientific.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

- Tactical Applications of Fluorine in Drug Design and Development.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.

- 1H-Perfluorononane chemical shift referencing in NMR spectroscopy. Benchchem.

- Apollo Scientific: High-Purity Research Chemicals for UK Labs. Apollo Scientific.

- 2H,2H,3H,3H-Perfluorononanoic acid | C9H5F13O2 | CID 2776244 - PubChem. PubChem.

- The four facets of 1H NMR spectroscopy. University of Puget Sound.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. isotope.com [isotope.com]

Harnessing Electrophilicity: The Expanding Research Applications of Partially Fluorinated Ketones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Partially fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), represent a privileged class of compounds whose unique electronic properties have unlocked a vast array of research applications. The intense electron-withdrawing nature of the fluoroalkyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, transforming it into a highly reactive center for interacting with biological nucleophiles.[3] This guide provides an in-depth exploration of the core principles governing the synthesis and reactivity of partially fluorinated ketones, their profound impact on drug discovery as potent enzyme inhibitors, and their emerging roles in materials science.

The Physicochemical Foundation: Why Fluorination Matters

The utility of partially fluorinated ketones stems directly from the fundamental properties of fluorine—the most electronegative element. When positioned alpha to a carbonyl group, fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect polarizes the carbon-fluorine bond and, consequently, the adjacent carbonyl bond, leading to a significant increase in the positive partial charge on the carbonyl carbon.[3] This heightened electrophilicity is the primary driver of their unique reactivity and biological activity.

A critical consequence of this enhanced electrophilicity is the propensity of fluorinated ketones to exist in equilibrium with their hydrated gem-diol forms in aqueous environments.[4][5] While typical ketones favor the keto form, the electron-destabilized carbonyl of a fluorinated ketone is highly susceptible to nucleophilic attack by water. The resulting hydrate is often stable and can be the biologically active species, particularly in the inhibition of metalloenzymes where the diol can act as a chelating agent.[6][7] This keto-hydrate equilibrium is a defining feature that researchers must consider during experimental design.

// Node Definitions F_Group [label="Partial Fluorination\n(e.g., -CF3, -CF2H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inductive_Effect [label="Strong Inductive\nElectron Withdrawal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl_C [label="Increased Electrophilicity\nof Carbonyl Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Facile Hydration in\nAqueous Media", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gem_Diol [label="Stable Gem-Diol\n(Hydrate) Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bio_Activity [label="Potent Biological Activity\n(e.g., Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions with High Contrast Colors F_Group -> Inductive_Effect [color="#202124"]; Inductive_Effect -> Carbonyl_C [color="#202124"]; Carbonyl_C -> Bio_Activity [label=" Reacts with\n biological\n nucleophiles", color="#202124"]; Carbonyl_C -> Hydration [color="#202124"]; Hydration -> Gem_Diol [color="#202124"]; Gem_Diol -> Bio_Activity [label=" Mimics tetrahedral\n intermediates or\n chelates metals", color="#202124"]; } Caption: Logical flow of how partial fluorination enhances biological activity.

Synthesis of Partially Fluorinated Ketones: An Overview

The growing interest in these compounds has driven the development of numerous synthetic methodologies. Common strategies often involve either building the fluorinated moiety onto a ketone precursor or constructing the ketone from a fluorinated starting material.

Key Synthetic Approaches:

-

Electrophilic Fluorination: This method involves the reaction of a ketone enol or enolate with an electrophilic fluorine source. The reagent Selectfluor® (F-TEDA-BF4) is widely used for this purpose due to its reliability and relative safety. [4][5][8]The reaction can be tuned to introduce one or more fluorine atoms alpha to the carbonyl.

// Node Definitions Start [label="Ketone Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolization [label="Base or Acid Mediated\nEnolization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Enol / Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorination [label="Electrophilic Fluorination\n(e.g., Selectfluor®)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="α-Fluorinated Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Enolization; Enolization -> Enolate; Enolate -> Fluorination; Fluorination -> Product; }

Caption: General workflow for electrophilic α-fluorination of a ketone.

Experimental Protocol: α-Monofluorination of a Cyclic Ketone using Selectfluor®

This protocol is a representative example for the synthesis of an α-fluorinated ketone. [4][5]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the cyclic ketone starting material (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

-

Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the α-fluorinated ketone.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Applications in Drug Discovery and Chemical Biology

The primary application of partially fluorinated ketones in the life sciences is as inhibitors of hydrolytic enzymes. [9]Their unique reactivity allows them to act as powerful probes for studying enzyme function and as promising therapeutic candidates. [7]

Reversible Covalent Inhibition of Proteases

// Edges Enzyme -> Adduct [label=" Nucleophilic\n Attack", color="#EA4335"]; Inhibitor -> Adduct [color="#4285F4"]; } Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.

This inhibitory mechanism has been successfully exploited to target a wide range of proteases involved in human disease.

| Enzyme Target | Inhibitor Type | Inhibition Constant (Ki) | Therapeutic Area |

| Acetylcholinesterase | Difluoro-ketone analog | 1.6 nM | Alzheimer's Disease |

| SARS-CoV 3CL Protease | Peptidyl TFMK | 0.3 µM (time-dependent) | Antiviral (COVID-19) |

| Carboxypeptidase A | Trifluoromethyl ketone | 0.2 µM | General Protease Research |

| Pepsin | Difluorostatone analog | 0.06 nM | General Protease Research |

| Table 1: Examples of hydrolytic enzymes potently inhibited by partially fluorinated ketones. Data compiled from multiple sources. | |||

| [6][10] |

Targeting Other Enzyme Classes and Receptors

The utility of fluorinated ketones extends beyond proteases.

-

Metalloenzyme Inhibition: The stable gem-diol form of fluorinated ketones can effectively chelate the active site metal ion (e.g., Zn²⁺) in metalloenzymes like histone deacetylases (HDACs) and carboxypeptidases, leading to potent inhibition. *[6][7] Receptor Modulation: In a departure from enzyme inhibition, difluoromethyl ketones have been identified as novel agonists of the GABA-B receptor. T[11][12]his is a significant finding, as GABA-B receptor modulation has therapeutic potential for treating substance use disorders. This demonstrates that the structural and electronic features of fluorinated ketones can be tailored for specific interactions with receptor binding pockets, not just enzyme active sites.

[11]---

Emerging Applications in Materials Science

While dominated by biomedical research, the unique properties of partially fluorinated ketones are finding applications in other advanced fields.

-

Electronics and Solvents: Partially fluorinated ketones with hydrofluoroether moieties are being developed for use in a variety of electronics applications, potentially as cleaning solvents or heat-transfer fluids, due to their unique solvency properties, thermal stability, and low surface tension. *[13] Fire Extinguishing Agents: Certain perfluorinated ketones are used as highly effective fire-suppression agents. T[14]hey function by absorbing heat and interrupting the chemical chain reaction of a fire. A key advantage is their environmental profile; they have very short atmospheric lifetimes and low global warming potential compared to historical halon-based agents.

[14]---

Conclusion and Future Outlook

Partially fluorinated ketones are far more than chemical curiosities; they are enabling tools for modern research. Their tunable and predictable reactivity, driven by the fundamental principles of fluorine chemistry, has cemented their role in drug discovery as elite enzyme inhibitors. The ability to form reversible covalent bonds offers a compelling strategy to achieve high potency and selectivity, while the stable hydrate form provides a distinct mechanism for targeting metalloenzymes.